molecular formula C15H13N3O B2752634 1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropan-2-one CAS No. 131164-23-3

1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropan-2-one

Cat. No.: B2752634
CAS No.: 131164-23-3
M. Wt: 251.289
InChI Key: LWDZNCNGMQBRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropan-2-one is an organic compound that features a benzotriazole moiety attached to a phenylpropanone structure. This compound is notable for its versatility in synthetic organic chemistry, particularly due to the unique properties conferred by the benzotriazole group. Benzotriazole derivatives are known for their stability and reactivity, making them valuable intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of benzotriazole with a suitable phenylpropanone derivative under acidic or basic conditions. The benzotriazole acts as a nucleophile, attacking the carbonyl carbon of the phenylpropanone, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as zinc bromide, can enhance the efficiency of the reaction . Additionally, the reaction conditions are carefully controlled to minimize side reactions and maximize the production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropan-2-one involves its interaction with various molecular targets. The benzotriazole moiety can form stable complexes with metal ions, which can influence the reactivity of the compound. Additionally, the phenylpropanone structure can undergo various transformations, leading to the formation of biologically active molecules .

Molecular Targets and Pathways: The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(benzotriazol-1-yl)-3-phenylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-13(10-12-6-2-1-3-7-12)11-18-15-9-5-4-8-14(15)16-17-18/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDZNCNGMQBRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.